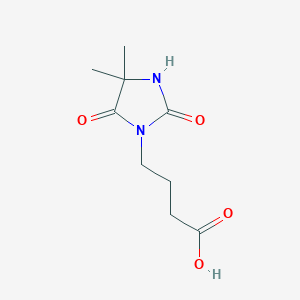
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 852934-04-4 . Its IUPAC name is 4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butanoic acid . The molecular weight of this compound is 214.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Synthesis and Chiral Auxiliary Applications
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid and its derivatives have been explored in the synthesis and application of chiral auxiliaries. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine and used as a chiral auxiliary in dipeptide synthesis, showing significant effectiveness in the preparation of enantiomerically pure compounds. These compounds demonstrate high selectivity and efficiency in synthetic organic chemistry, particularly in the synthesis of chiral molecules and dipeptides with excellent enantiomeric ratios, showcasing their potential in medicinal chemistry and drug development (Studer, Hintermann, & Seebach, 1995).
Development of New Triazafulvalene Systems
Another research avenue involves the synthesis of novel compounds like 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, which represent a new triazafulvalene system. These compounds were obtained through cycloaddition and subsequent chemical modifications, highlighting the versatility of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid derivatives in creating new molecular systems with potential electronic and optical properties for materials science (Uršič, Svete, & Stanovnik, 2010).
Novel Dipeptide Mimetics
Research has also led to the synthesis of novel dipeptide mimetics incorporating the 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid motif. These mimetics, designed to resemble biologically active peptides, have been characterized and hold promise for therapeutic applications, providing a foundation for the development of new drugs and bioactive molecules (Todorov & Naydenova, 2010).
Photolabile Protecting Groups in Synthetic Ion Channels
The compound has been utilized as a photolabile protecting group for the optical gating of synthetic ion channels. By modifying the inner surface of channels with photolabile hydrophobic molecules derived from 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, researchers demonstrated UV-light-triggered permselective transport of ionic species, showcasing the potential for controlled release and sensing applications in nanotechnology and materials science (Ali et al., 2012).
Safety and Hazards
The compound has been classified as an irritant . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLQGFILKCTFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
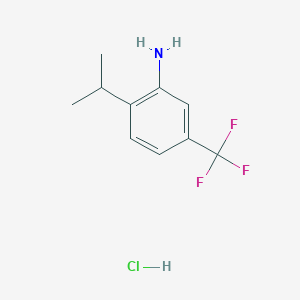
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)


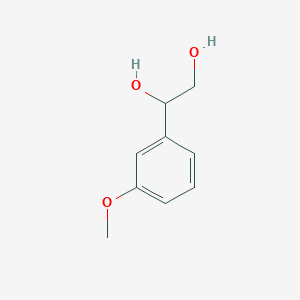
![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
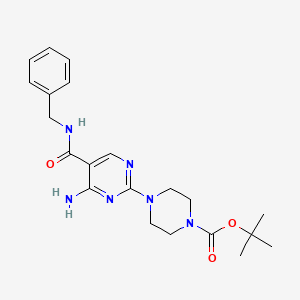

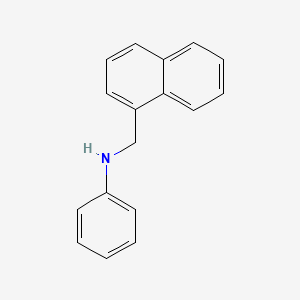
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)